molecular formula C24H26ClN3O5 B263897 2-(3-{5-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID

2-(3-{5-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID

Cat. No.: B263897
M. Wt: 471.9 g/mol
InChI Key: QGIQWKQZPHNJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{5-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a pyridazinone core, a benzodioxin moiety, and an adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{5-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the benzodioxin moiety and the adamantyl group. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processing can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-{5-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents and catalysts.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired transformation. For instance, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-{5-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups and structural features.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-{5-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    {3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}propionic acid: Similar in structure but with a propionic acid group instead of an acetic acid group.

    {3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}butyric acid: Contains a butyric acid group, offering different reactivity and properties.

Uniqueness

The uniqueness of 2-(3-{5-CHLORO-4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H26ClN3O5

Molecular Weight

471.9 g/mol

IUPAC Name

2-[3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

InChI

InChI=1S/C24H26ClN3O5/c25-21-17(27-16-1-2-18-19(6-16)33-4-3-32-18)12-26-28(22(21)31)24-9-14-5-15(10-24)8-23(7-14,13-24)11-20(29)30/h1-2,6,12,14-15,27H,3-5,7-11,13H2,(H,29,30)

InChI Key

QGIQWKQZPHNJTQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)(C5)CC(=O)O)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)(C5)CC(=O)O)Cl

Origin of Product

United States

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